2-(2,4-dichlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
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Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N5O2/c1-9-3-5-12(7-10(9)2)27-19-16(25-20(27)29)15(17(23)28)24-18(26-19)13-6-4-11(21)8-14(13)22/h3-8H,1-2H3,(H2,23,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFRHVOZAPGYSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=C(C=C4)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dichlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , with the CAS number 898422-41-8 , is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 428.3 g/mol . The structure features a purine ring substituted with dichlorophenyl and dimethylphenyl groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 898422-41-8 |
| Molecular Formula | C20H15Cl2N5O2 |
| Molecular Weight | 428.3 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. It has been shown to inhibit specific enzymes and receptors involved in critical signaling pathways, leading to various pharmacological effects.
- Enzyme Inhibition : The compound may inhibit enzymes related to cancer proliferation and inflammatory responses.
- Receptor Modulation : It has potential interactions with receptors involved in cellular signaling, which may alter cell growth and apoptosis mechanisms.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit notable anticancer properties. For example:
- In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and prostate cancer cells.
- The compound's structure suggests it may act synergistically with conventional chemotherapeutics such as doxorubicin, enhancing their efficacy while potentially reducing side effects.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- It shows promise in inhibiting the production of pro-inflammatory cytokines.
- Studies suggest that it may modulate pathways involved in inflammation, such as the NF-kB signaling pathway.
Case Studies
-
Synergistic Effects with Chemotherapy :
- A study demonstrated that the combination of this purine derivative with doxorubicin resulted in a significant increase in apoptosis in breast cancer cells compared to either agent alone. The enhanced effect was attributed to the compound's ability to inhibit specific survival pathways within the cancer cells.
-
Inhibition of Cancer Cell Migration :
- Another investigation found that the compound reduced the migratory capacity of metastatic cancer cells in vitro. This effect was linked to downregulation of matrix metalloproteinases (MMPs), which are critical for tumor invasion and metastasis.
Q & A
Q. Q1. What are the common synthetic routes for preparing this purine carboxamide derivative, and what critical parameters influence yield?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the purine core followed by coupling of aromatic substituents. Key steps include:
- Nucleophilic substitution to introduce the 2,4-dichlorophenyl group at position 2.
- Buchwald-Hartwig amination or Ullmann coupling for attaching the 3,4-dimethylphenyl group at position 9 .
- Oxidation at position 8 to form the oxo group, often using potassium permanganate or RuO₂ .
Critical parameters:
- Catalysts : Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions, with ligand selection (e.g., Xantphos) critical for regioselectivity .
- Solvent polarity : DMF or THF for solubility of intermediates.
- Temperature : 80–120°C for coupling steps to avoid side reactions .
Advanced Synthesis Optimization
Q. Q2. How can Design of Experiments (DoE) resolve contradictions in reported synthesis yields for similar purine derivatives?
Methodological Answer: DoE identifies interactions between variables (e.g., temperature, catalyst loading, solvent ratio) that are missed in one-factor-at-a-time approaches. For example:
- Factorial design to test combinations of Pd catalyst (0.5–2 mol%), ligand ratio (1:1 to 1:3 Pd:ligand), and reaction time (12–24 hrs).
- Response surface methodology to optimize for yield and purity .
Q. Example Table :
| Factor | Low Level | High Level | Optimal Range |
|---|---|---|---|
| Pd catalyst (mol%) | 0.5 | 2.0 | 1.2–1.5 |
| Ligand ratio (Pd:L) | 1:1 | 1:3 | 1:2 |
| Temperature (°C) | 80 | 120 | 100–110 |
Data from similar compounds show yield improvements from 45% to 72% after DoE .
Basic Structural Analysis
Q. Q3. Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?
Methodological Answer:
- X-ray crystallography : Resolves bond lengths (e.g., C-N: ~1.34 Å in purine core) and dihedral angles between aryl groups .
- NMR :
- HRMS : Validates molecular formula (e.g., C₂₀H₁₆Cl₂N₅O₂ requires m/z 468.06) .
Advanced Structural Ambiguities
Q. Q4. How can conflicting crystallographic and computational data about substituent orientations be resolved?
Methodological Answer:
- Molecular Dynamics (MD) simulations : Compare energy-minimized conformers with experimental X-ray data to identify steric clashes (e.g., ortho-substituents on dichlorophenyl causing torsional strain) .
- Variable-temperature NMR : Detects dynamic rotation of aryl groups if torsional barriers are <15 kcal/mol .
- DSC/TGA : Assess thermal stability, which may correlate with rigid vs. flexible substituent arrangements .
Basic Biological Activity
Q. Q5. What are the hypothesized biological targets for this compound based on structural analogs?
Methodological Answer:
- COX-1/2 inhibition : Analogous 8-oxo-purines show IC₅₀ values of 0.5–5 µM via π-π stacking with aromatic residues in the COX active site .
- Kinase inhibition : The carboxamide group may hydrogen-bond with ATP-binding pockets (e.g., EGFR kinase) .
- Anticancer activity : Methylphenyl groups enhance lipophilicity, improving membrane permeability in cell-based assays (e.g., IC₅₀ = 10 µM in MCF-7 cells) .
Advanced Data Contradiction
Q. Q6. How should researchers address discrepancies in IC₅₀ values across different assay conditions?
Methodological Answer:
- Normalize data using internal controls (e.g., staurosporine for kinase assays) to account for batch variability.
- Assay conditions : Test pH (7.4 vs. 6.8), serum content (0–10% FBS), and ATP concentration (1–10 mM) to identify confounding factors .
- Machine learning : Train models on published IC₅₀ data for similar compounds to predict assay-specific biases .
Computational Modeling
Q. Q7. What computational strategies validate docking predictions for this compound’s protein targets?
Methodological Answer:
- Ensemble docking : Use multiple protein conformations (e.g., from MD simulations) to account for binding site flexibility .
- Free-energy perturbation (FEP) : Quantifies ΔΔG for substituent modifications (e.g., Cl vs. F at position 2) .
- SAR validation : Compare predicted binding affinities with experimental IC₅₀ values for 5–10 analogs .
Stability and Degradation
Q. Q8. What methodologies assess hydrolytic stability of the carboxamide group under physiological conditions?
Methodological Answer:
- LC-MS/MS : Monitor degradation products (e.g., carboxylic acid formation) in PBS (pH 7.4) at 37°C over 24–72 hrs .
- Arrhenius kinetics : Accelerated stability testing at 40–60°C to predict shelf-life .
- Protection strategies : Co-crystallization with cyclodextrins or PEGylation to shield the carboxamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
